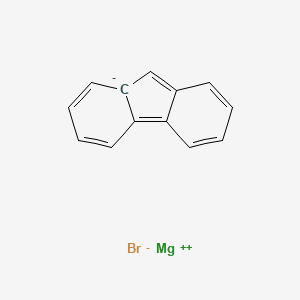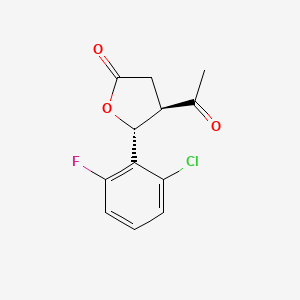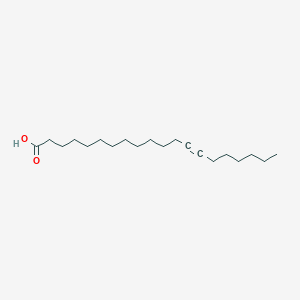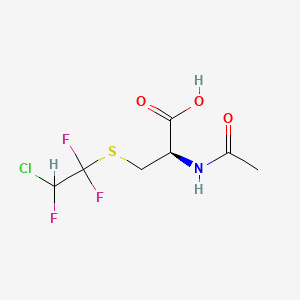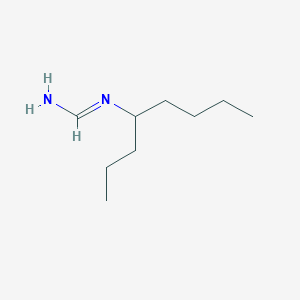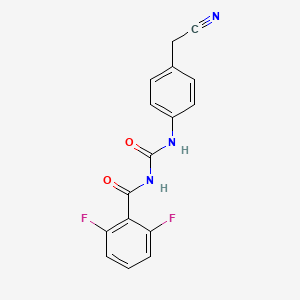
Benzamide, N-(((4-(cyanomethyl)phenyl)amino)carbonyl)-2,6-difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(((4-(cyanomethyl)phenyl)amino)carbonyl)-2,6-difluoro- is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This particular compound is characterized by the presence of a cyanomethyl group, a phenyl ring, and two fluorine atoms, making it a unique and versatile molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(((4-(cyanomethyl)phenyl)amino)carbonyl)-2,6-difluoro- typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient.
Industrial Production Methods
For industrial production, the synthesis route is optimized to improve yields and procedures. An example is the two-step synthetic route for the preparation of intermediates, which involves acylation reactions followed by reduction processes . These methods are designed to meet the requirements of industrial applications, ensuring high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-(((4-(cyanomethyl)phenyl)amino)carbonyl)-2,6-difluoro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, and various acids and bases for condensation and acylation reactions . The conditions for these reactions vary, but they often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the free radical bromination of alkyl benzenes typically results in the formation of brominated benzamides .
Aplicaciones Científicas De Investigación
Benzamide, N-(((4-(cyanomethyl)phenyl)amino)carbonyl)-2,6-difluoro- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of Benzamide, N-(((4-(cyanomethyl)phenyl)amino)carbonyl)-2,6-difluoro- involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the inhibition or activation of enzymes and receptors, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Benzamide, N-(((4-(cyanomethyl)phenyl)amino)carbonyl)-2,6-difluoro- include:
- Benzamide, N-phenyl-
- Benzamide, N-(4-aminophenyl)-
- Benzamide, 4-amino-
Uniqueness
What sets Benzamide, N-(((4-(cyanomethyl)phenyl)amino)carbonyl)-2,6-difluoro- apart from these similar compounds is the presence of the cyanomethyl group and the two fluorine atoms. These functional groups confer unique chemical properties and reactivity, making it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
90593-85-4 |
|---|---|
Fórmula molecular |
C16H11F2N3O2 |
Peso molecular |
315.27 g/mol |
Nombre IUPAC |
N-[[4-(cyanomethyl)phenyl]carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C16H11F2N3O2/c17-12-2-1-3-13(18)14(12)15(22)21-16(23)20-11-6-4-10(5-7-11)8-9-19/h1-7H,8H2,(H2,20,21,22,23) |
Clave InChI |
WJBVZHOWTZOHBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)CC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


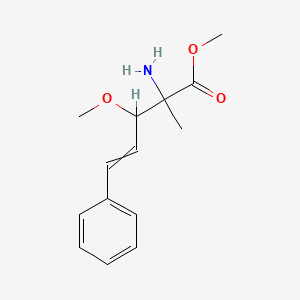
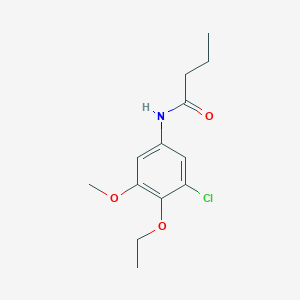
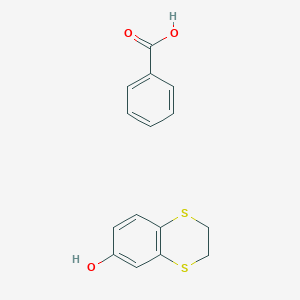
![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)
![1,1'-[(4-Phenylbutane-2,2-diyl)disulfonyl]dibenzene](/img/structure/B14356430.png)
![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)
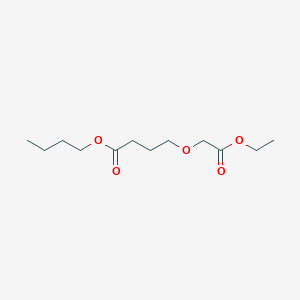
![N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide](/img/structure/B14356440.png)
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate](/img/structure/B14356445.png)
